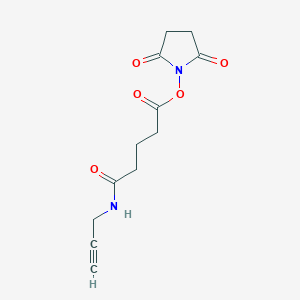

4-(Propargylcarbamoyl)butyric acid succinimidyl ester

Description

4-(Propargylcarbamoyl)butyric acid succinimidyl ester is a heterobifunctional crosslinker featuring an N-hydroxysuccinimide (NHS) ester and a propargyl group. The NHS ester reacts with primary amines (e.g., lysine residues in proteins), while the propargyl group enables bioorthogonal "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition). This compound is widely used in bioconjugation, particularly for labeling biomolecules with azide-containing probes .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-oxo-5-(prop-2-ynylamino)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c1-2-8-13-9(15)4-3-5-12(18)19-14-10(16)6-7-11(14)17/h1H,3-8H2,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLLPHKSRYIUBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)CCCC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propargylcarbamoyl)butyric acid succinimidyl ester typically involves the reaction of 4-(Propargylcarbamoyl)butyric acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an anhydrous solvent like dichloromethane or dimethylformamide (DMF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, solvent purity, and reagent quality, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Propargylcarbamoyl)butyric acid succinimidyl ester undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The succinimidyl ester group is highly reactive towards nucleophiles, particularly primary amines, leading to the formation of stable amide bonds.

Click Chemistry: The propargyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a type of “click chemistry” that is widely used for bioconjugation.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary amines, and the reaction is typically carried out in an organic solvent such as DMF or DMSO at room temperature.

Click Chemistry: The reaction requires a copper catalyst, typically copper(I) bromide or copper(II) sulfate, along with a reducing agent like sodium ascorbate. The reaction is usually performed in a mixture of water and t-butanol at room temperature.

Major Products

Nucleophilic Substitution: The major product is the corresponding amide, formed by the reaction of the succinimidyl ester with a primary amine.

Click Chemistry: The major product is a triazole-linked compound, formed by the cycloaddition of the propargyl group with an azide.

Scientific Research Applications

4-(Propargylcarbamoyl)butyric acid succinimidyl ester has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in bioconjugation techniques to link biomolecules, facilitating the study of protein-protein interactions, enzyme activity, and cellular processes.

Medicine: Utilized in the development of drug delivery systems and diagnostic tools.

Industry: Applied in the production of functionalized materials and surface coatings.

Mechanism of Action

The mechanism of action of 4-(Propargylcarbamoyl)butyric acid succinimidyl ester primarily involves its reactive succinimidyl ester group, which forms stable amide bonds with primary amines. This reactivity is exploited in bioconjugation applications to link biomolecules. The propargyl group can also participate in click chemistry reactions, forming triazole-linked compounds that are useful in various biochemical applications.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between 4-(propargylcarbamoyl)butyric acid succinimidyl ester and related succinimidyl ester derivatives:

Reactivity and Stability

- NHS Ester Reactivity: All listed compounds share NHS ester reactivity with amines, but hydrolysis rates vary. The carbamoyl group in the target compound may slow hydrolysis compared to simple alkyl esters (e.g., 4-pentynoic acid succinimidyl ester), enhancing stability in aqueous environments .

- Propargyl vs. Maleimide/Azide : The propargyl group enables selective reactions with azides (e.g., Succinimidyl 4-azidobutyrate), whereas SMPB’s maleimide targets thiols. This makes the target compound ideal for orthogonal conjugation strategies .

Linker Length and Steric Effects

- Shorter Linkers : The 4-carbon linker in the target compound minimizes steric hindrance in dense biomolecular environments but may limit accessibility in some applications.

- Extended Linkers: SMPB’s phenyl group and longer spacers (e.g., 9–30 atoms in ) improve antibody-antigen binding efficiency by reducing steric interference. For example, 30-atom linkers increased immunoassay signals by 82% compared to 9-atom variants .

Research Findings and Performance Data

- Conjugation Efficiency: In automated immunoassays, linker length directly impacts signal strength. For instance, 23-atom linkers improved signals by 64% compared to shorter counterparts . Though the target compound’s linker is shorter, its carbamoyl group may enhance orientation-specific conjugation.

- Lipophilicity: Esters with propargyl groups (e.g., 4-pentynoic acid succinimidyl ester) exhibit higher lipophilicity than carbamoyl derivatives, affecting membrane permeability and reaction kinetics .

Biological Activity

Overview

4-(Propargylcarbamoyl)butyric acid succinimidyl ester is a versatile chemical compound utilized in various biochemical applications, particularly in bioconjugation and drug delivery systems. Its unique structure features a reactive succinimidyl ester group, allowing it to form stable amide bonds with primary amines, making it valuable for linking biomolecules such as proteins and peptides.

- Molecular Formula : C₁₁H₁₃N₃O₃

- CAS Number : 693777-85-4

- Functional Groups : Succinimidyl ester, propargyl group

The biological activity of this compound primarily revolves around its ability to undergo nucleophilic substitution reactions. The succinimidyl ester is highly reactive towards nucleophiles, particularly primary amines, leading to the formation of amide bonds. Additionally, the propargyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a popular method in click chemistry.

Applications in Research

- Bioconjugation : The compound is extensively used to create stable conjugates between biomolecules, facilitating studies on protein interactions and cellular processes.

- Drug Delivery Systems : Its ability to link drugs to targeting moieties enhances therapeutic efficacy and specificity.

- Diagnostics : Employed in the development of biosensors and diagnostic tools due to its reactive properties.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| N-Hydroxysuccinimide (NHS) Esters | NHS Structure | Commonly used for bioconjugation; forms stable amide bonds. |

| Propargylamine | Propargylamine Structure | Acts as a nucleophile in reactions; utilized in click chemistry. |

| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) | SMCC Structure | Used for cross-linking proteins; similar reactivity profile. |

Study 1: Bioconjugation Efficiency

A study examined the efficiency of this compound in forming conjugates with various biomolecules. The results indicated that the compound successfully linked proteins with minimal side reactions, demonstrating its utility in creating stable bioconjugates .

Study 2: Drug Delivery Applications

In another research project, the compound was used to develop a targeted drug delivery system for cancer therapy. The conjugation of chemotherapeutic agents to targeting ligands via this succinimidyl ester resulted in enhanced cellular uptake and reduced off-target effects .

Study 3: Diagnostic Tool Development

The compound was incorporated into a biosensor platform for detecting specific biomarkers associated with diseases. The study highlighted its effectiveness in improving sensitivity and specificity due to the stable conjugates formed with detection antibodies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.